molecular formula C13H18N4OS B5705053 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone

Cat. No.: B5705053
M. Wt: 278.38 g/mol
InChI Key: WWKJFEWOGMVSNM-UHFFFAOYSA-N
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Description

1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone (CAS 886151-72-0) is a high-purity chemical building block for pharmaceutical and agrochemical research. This compound belongs to the 1,2,4-triazolo[1,5-a]pyrimidine (TP) class of heterocycles, a scaffold recognized for its remarkable versatility in drug design . The TP core is isoelectronic with the purine ring system, making it a valuable bio-isosteric replacement in medicinal chemistry, particularly for targeting enzyme active sites like ATP-binding pockets in kinases . The specific molecular structure of this reagent, featuring a 7-methyl group and a (3-methylbutyl)sulfanyl side chain at the 2-position, contributes to its unique physicochemical and binding properties. Researchers can leverage this compound in the synthesis of more complex molecules aimed at developing treatments for areas such as cancer, neurodegenerative diseases, and infectious diseases, where TP derivatives have shown significant promise . The metal-chelating properties inherent to the TP scaffold, which can bind via the N1, N3, and N4 nitrogen atoms, further broaden its research applications, including the design of novel anti-parasitic agents or metal-based therapeutics . With a molecular formula of C13H18N4OS and a molecular weight of 278.37 g/mol , this compound is offered as a solid and is intended for use in laboratory research settings only. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[7-methyl-2-(3-methylbutylsulfanyl)-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4OS/c1-8(2)5-6-19-13-15-12-14-7-11(10(4)18)9(3)17(12)16-13/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWKJFEWOGMVSNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC2=NC(=NN12)SCCC(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone typically involves the following steps:

Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques.

Chemical Reactions Analysis

Inferred Reaction Pathways

Based on analogous triazolo-pyrimidine derivatives (e.g., CID 6500352 and CID 1480410 ):

Nucleophilic Substitution at the Thioether Group

The (3-methylbutyl)sulfanyl group may undergo displacement reactions with nucleophiles like amines or alkoxides:

ReagentProductConditions
NH₃ (excess)2-Amino derivativeHigh-temperature, DMF
R-OH2-Alkoxy derivativeAcidic catalysis

Example :
Replacement of the sulfanyl group in CID 6500352 with amines yields analogs with modified biological activity .

Oxidation of the Sulfur Atom

The thioether group can oxidize to sulfoxide or sulfone under controlled conditions:

Oxidizing AgentProduct (S-Oxidation State)
H₂O₂Sulfoxide
KMnO₄Sulfone

This modification could alter electron density in the aromatic system, affecting binding interactions .

Functionalization of the Acetyl Group

The ethanone moiety may participate in:

  • Condensation reactions with hydrazines to form hydrazones.

  • Reduction to a secondary alcohol using NaBH₄ or LiAlH₄.

Research Gaps and Recommendations

  • Experimental Validation : No direct studies on this compound’s reactivity exist in the reviewed literature. Priority should be given to:

    • Kinetic studies of substitution reactions at the sulfanyl group.

    • Characterization of oxidation products via NMR and MS.

  • Biological Activity : Computational docking studies (as in ) could predict interactions with bacterial targets like penicillin-binding proteins.

Mechanism of Action

The mechanism of action of 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Triazolopyrimidine Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features References
Target Compound 7-Me, 2-(3-methylbutylsulfanyl) C₁₃H₁₈N₄OS 294.37 Bulky alkylsulfanyl group enhances lipophilicity
1-(7-Methyl-triazolopyrimidin-6-yl)ethanone 7-Me C₈H₈N₄O 176.18 Simplest analog; minimal substitution
1-(5,7-Dimethyl-2-phenyl-...)ethanone 5,7-diMe, 2-Ph C₁₅H₁₄N₄O 266.30 Aromatic substituent enhances stability
1-(7-Hydroxy-triazolopyrimidin-6-yl)ethanone 7-OH C₇H₆N₄O₂ 178.15 Polar hydroxyl group improves solubility
Propargylsulfanyl analog 7-Me, 2-propargylsulfanyl C₁₀H₁₀N₄OS 246.29 Smaller sulfanyl group; reactive alkyne

Key Observations:

  • Lipophilicity : The 3-methylbutylsulfanyl group in the target compound increases molecular weight and lipophilicity compared to smaller substituents (e.g., propargylsulfanyl in ).
  • Solubility : Hydroxyl-substituted derivatives (e.g., 7-hydroxy analog in ) exhibit higher polarity, suggesting better aqueous solubility than methyl- or alkylsulfanyl-substituted variants.
  • Steric Effects : Bulky substituents (e.g., phenyl in ) may hinder enzymatic interactions but improve thermal stability.

Key Insights:

  • Herbicidal Potential: Sulfanyl and sulfonamide derivatives (e.g., ) show herbicidal activity, suggesting the target compound may share similar modes of action.
  • Antimicrobial Activity : Analogous hydrazone derivatives () highlight the scaffold’s versatility in drug discovery.

Biological Activity

The compound 1-{7-Methyl-2-[(3-methylbutyl)sulfanyl][1,2,4]triazolo[1,5-a]pyrimidin-6-yl}ethanone is a member of the triazolo-pyrimidine class of compounds, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The structural formula for the compound is as follows:

C12H16N4S(Molecular Weight 252 35 g mol)\text{C}_{12}\text{H}_{16}\text{N}_4\text{S}\quad (\text{Molecular Weight 252 35 g mol})

This compound features a triazole ring fused with a pyrimidine moiety, which is known for its role in various biological processes.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Protein Kinases : Compounds in this class often act as inhibitors of specific kinases involved in cell signaling pathways. For instance, they may inhibit DNA-PK (DNA-dependent protein kinase), which plays a crucial role in DNA repair mechanisms.
  • Antitumor Activity : Preliminary studies suggest that this compound may exhibit antitumor properties by inducing apoptosis in cancer cells and enhancing the effects of chemotherapeutic agents.

Biological Activity Data

Activity Description Reference
DNA-PK InhibitionInhibits DNA-PK activity leading to increased sensitivity to radiation therapy.
Antitumor EffectsInduces cell death in various cancer cell lines; synergistic effects with doxorubicin observed.
CytotoxicityExhibits selective cytotoxicity against tumorigenic cells while sparing normal cells.

Case Study 1: Antitumor Efficacy

In a study examining the antitumor efficacy of similar triazolo-pyrimidine derivatives, it was found that compounds with structural similarities to this compound exhibited significant tumor regression in murine models when combined with conventional chemotherapy agents. The study highlighted the potential for these compounds to enhance the efficacy of existing treatments through their unique mechanisms of action.

Case Study 2: Mechanistic Insights

Research published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of triazolo-pyrimidine compounds. The findings indicated that modifications at the sulfur atom significantly influenced kinase inhibition and cytotoxicity profiles. These insights are crucial for optimizing the pharmacological properties of compounds like this compound.

Q & A

Q. Critical Factors :

  • Temperature control during cyclization to avoid side products.
  • Solvent polarity impacts reaction kinetics for sulfanyl group incorporation .
  • Microwave-assisted synthesis (e.g., 323 K for 30 minutes) can enhance yield and reduce reaction time compared to conventional heating .

Q. Table 1: Representative Synthetic Routes

StepReactants/ConditionsKey ParametersYieldReference
Cyclization3-amino-5-alkylthio-triazole + aldehyde + β-keto esterMicrowave, 323 K, EtOH53–75%
Sulfanyl SubstitutionDichloro-triazolopyrimidine + (3-methylbutyl)thiolReflux, DMF, 12 h28–60%

How can researchers optimize the yield and purity of the compound during synthesis?

Answer:
Yield Optimization :

  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Microwave Irradiation : Reduces reaction time from hours to minutes (e.g., 30-minute irradiation at 323 K) .
  • Stoichiometric Ratios : Maintain a 1:1 molar ratio of reactants to minimize byproducts.

Q. Purity Enhancement :

  • Column Chromatography : Employ silica gel columns with gradient elution (e.g., ethyl acetate/light petroleum) for effective separation .
  • Recrystallization : Use ethanol or acetone for high-purity crystalline products .

Q. Common Pitfalls :

  • Incomplete substitution at the 2-position due to steric hindrance from the (3-methylbutyl) group. Mitigate by extending reaction time or increasing temperature .

What spectroscopic and crystallographic techniques are critical for characterizing the compound?

Answer:
Core Techniques :

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the triazolopyrimidine ring (e.g., singlet at δ 2.59 ppm for methyl groups) and sulfanyl substituents .
    • ¹³C NMR : Confirms carbonyl (δ ~170 ppm) and aromatic carbons .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 319.12) .
  • X-ray Crystallography : Resolves crystal packing and π-π stacking interactions (e.g., centroid distances of 3.63–3.88 Å) .

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Crystal SystemTriclinic, P1
Unit Cell Dimensionsa = 7.588 Å, b = 10.730 Å, c = 14.883 Å
π-π InteractionsCentroid distance: 3.63 Å (adjacent triazole rings)

How do structural modifications at the sulfanyl and ethanone positions affect the compound's biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

  • Sulfanyl Group :
    • Bulky substituents (e.g., 3-methylbutyl) enhance lipophilicity, improving membrane permeability in antimicrobial assays .
    • Substitution with aromatic thiols (e.g., benzyl) reduces herbicidal activity but increases cytotoxicity .
  • Ethanone Group :
    • Acetylation at the 6-position stabilizes the molecule against metabolic degradation .

Q. Biological Activity Data :

  • Antimicrobial : MIC values of 8–32 µg/mL against S. aureus and E. coli .
  • Herbicidal : IC₅₀ of 12 µM for Arabidopsis growth inhibition in sulfonamide derivatives .

Q. Table 3: Impact of Substituents on Activity

PositionModificationBiological EffectReference
2-Sulfanyl(3-Methylbutyl)Enhanced antimicrobial activity
6-EthanoneAcetylImproved metabolic stability

What are common sources of data inconsistency in pharmacological assays involving this compound, and how can they be mitigated?

Answer:
Sources of Variability :

  • Sample Degradation : Hydrolysis of the ethanone group under acidic/basic conditions or prolonged storage .
  • Assay Conditions : Variability in microbial strains or cell lines affects IC₅₀ values .

Q. Mitigation Strategies :

  • Stabilization : Store samples at –20°C in anhydrous solvents (e.g., DMSO) .
  • Standardized Protocols : Use CLSI guidelines for antimicrobial testing to ensure reproducibility .

What strategies are recommended for elucidating the mechanism of action of this compound in antimicrobial studies?

Answer:
Methodological Approaches :

  • Enzyme Inhibition Assays : Target enzymes like dihydrofolate reductase (DHFR) using spectrophotometric methods .
  • Molecular Docking : Model interactions with bacterial DNA gyrase or fungal lanosterol demethylase .
  • Resistance Studies : Serial passage experiments to identify mutations conferring resistance .

Q. Key Findings :

  • Triazolopyrimidines inhibit folate biosynthesis in bacteria by competing with p-aminobenzoic acid (PABA) .

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